molecular formula C14H19BrN2O B5698606 1-(2-Bromo-4-methylphenyl)-3-cyclohexylurea

1-(2-Bromo-4-methylphenyl)-3-cyclohexylurea

Cat. No.: B5698606
M. Wt: 311.22 g/mol
InChI Key: HVXUVLFUNZOIOI-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-3-cyclohexylurea is an organic compound that features a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, attached to a cyclohexylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)-3-cyclohexylurea typically involves the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol, followed by a series of reactions to introduce the cyclohexylurea group. The bromination reaction is usually carried out using bromine in the presence of a solvent like carbon disulfide or acetic anhydride . The subsequent steps involve the reaction of 2-bromo-4-methylphenol with cyclohexyl isocyanate under controlled conditions to form the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous bromination processes to enhance yield and selectivity. The use of automated reactors and precise control of reaction parameters can significantly improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)-3-cyclohexylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenyl derivatives, quinones, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-3-cyclohexylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the urea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-4-methylphenyl)-3-cyclohexylurea is unique due to its combination of a brominated phenyl ring and a cyclohexylurea group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-cyclohexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-10-7-8-13(12(15)9-10)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXUVLFUNZOIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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